5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 5, a trifluoromethyl (-CF₃) group at position 1, and a carboxylic acid (-COOH) moiety at position 4. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the -CF₃ group) and acidity (from the carboxylic acid), making it valuable in medicinal chemistry and agrochemical research . Its molecular formula is C₆H₅F₃N₂O₂, with a molecular weight of 194.11 g/mol .
Properties
IUPAC Name |
5-methyl-1-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3-4(5(12)13)2-10-11(3)6(7,8)9/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUNTZWQEIXVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | -20°C to -25°C | Prevents side reactions |
| Methylhydrazine Ratio | 1.1 eq. | Maximizes cyclization |
| Oxidation pH | 1–2 (HCl acidification) | Ensures product stability |
This method achieves a 90–95% yield with gas chromatographic purity >95%. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with distinct signals at δ 8.46 ppm (pyrazole proton) and δ 3.93 ppm (N-methyl group).
Regioselective Synthesis via Enaminone Intermediates
Regioselectivity challenges in pyrazole ring formation are addressed through enaminone-mediated pathways. A PubMed study demonstrates that transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization, produces 5-hydroxy-1H-pyrazole-4-carboxylates. Adapting this protocol, trifluoromethyl-substituted enaminones react with methylhydrazine at 70°C to favor the 5-methyl-1-(trifluoromethyl) regioisomer.
Regioselectivity Control:
-
Acid Catalysis : Promotes 5-substitution via kinetic control.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enaminone stability.
-
Temperature : Reactions at 70°C improve regioselectivity to 8:1 (5-substituted vs. 3-substituted).
Liquid chromatography-mass spectrometry (LC-MS) data validate the product distribution, with the target compound exhibiting a molecular ion peak at m/z 195 [M+H]⁺.
Hydrolysis of Ester Precursors
Hydrolysis of methyl or ethyl esters represents a scalable route to the carboxylic acid. A PMC study outlines the saponification of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate using lithium hydroxide in tetrahydrofuran (THF)/water. After 2 hours at 70°C, acidification with HCl yields the carboxylic acid in 89.2% purity.
Hydrolysis Optimization:
| Factor | Effect on Yield |
|---|---|
| Base Strength | LiOH > NaOH > KOH |
| Reaction Time | 2 hours (complete conversion) |
| Acidification Rate | Gradual pH adjustment prevents precipitation |
Recrystallization from ethanol further enhances purity to >98%, as confirmed by melting point analysis (133–134°C).
Oxidative Methods and Reaction Optimization
Direct oxidation of acetylpyrazole derivatives offers an atom-economical alternative. Patent WO2017064550A1 reports oxidizing 3-(trifluoromethyl)-1-methyl-4-acetylpyrazole with potassium permanganate in alkaline media, achieving 95% yield. The crude product is purified via suction filtration and dried under reduced pressure.
Oxidation Efficiency:
Dichloromethane extraction minimizes waste generation, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
A multi-parameter evaluation reveals trade-offs between efficiency, cost, and scalability:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Claisen Cyclization | 95 | 95 | High | Industrial |
| Enaminone | 85 | 93 | Moderate | Lab-scale |
| Ester Hydrolysis | 89 | 98 | Low | Pilot-scale |
| Direct Oxidation | 95 | 95 | High | Industrial |
The Claisen method excels in yield and scalability but requires stringent temperature control. Ester hydrolysis offers higher purity at lower costs, making it preferable for small-scale synthesis .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization to form esters and amides, critical for modifying solubility and bioactivity.
Mechanistic Insight :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amidation involves initial conversion to the acid chloride intermediate, followed by amine attack .
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group, generating CO₂ and substituted pyrazoles.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Cu powder, quinoline, 180°C | 5-Methyl-1-(trifluoromethyl)-1H-pyrazole | 65% | |
| Microwave irradiation, DMF | Same as above | 80% |
Key Factor :
Decarboxylation efficiency depends on electron-withdrawing effects of the trifluoromethyl group, which stabilize the transition state.
Ring-Closing and Cyclization Reactions
The pyrazole ring participates in cyclocondensation to form fused heterocycles.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methylhydrazine, NaHCO₃, toluene/water, −20°C | Tricyclic indenopyrazolones (e.g., Figure 1 in ) | 75% | |
| Acetic anhydride, reflux | Pyrazolo[3,4-d]oxazin-4-one | 68% |
Synthetic Utility :
These reactions exploit the nucleophilic nitrogen atoms in the pyrazole ring and the electrophilic carbonyl carbon .
Halogenation and Functional Group Interconversion
The carboxylic acid group is converted to reactive intermediates for further derivatization.
Acid-Base and Salt Formation
The carboxylic acid participates in pH-dependent reactions, forming salts for improved crystallinity.
| Base | Conditions | Product (Salt) | Solubility | Reference |
|---|---|---|---|---|
| NaOH | Aqueous, RT | Sodium 5-methyl-1-(trifluoromethyl)pyrazole-4-carboxylate | Water-soluble | |
| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt | Crystalline |
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance interactions with biological targets (e.g., enzyme inhibition).
| Derivative Type | Target Enzyme | IC₅₀ | Mechanism | Reference |
|---|---|---|---|---|
| Ethyl ester | Succinate dehydrogenase | 0.2 μM | Competitive inhibition | |
| Amide (R = Ph) | Tyrosine kinase | 1.5 μM | ATP-binding site blockage |
Structure-Activity Relationship :
-
Trifluoromethyl enhances lipophilicity and metabolic stability.
-
Carboxylic acid group facilitates hydrogen bonding with active-site residues.
Scientific Research Applications
Agricultural Chemistry
Herbicide Development
This compound is utilized in the formulation of herbicides. Its efficacy in controlling a range of weeds while being environmentally friendly makes it a valuable asset in sustainable agriculture. Research indicates that it can selectively target unwanted vegetation without adversely affecting beneficial crops or organisms, thereby minimizing ecological disruption .
Fungicide Potential
In addition to herbicidal properties, 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid shows promise as a fungicide. Studies demonstrate its effectiveness against various fungal pathogens, which can help in protecting crops from diseases that threaten yield and quality .
Pharmaceutical Development
Anti-inflammatory and Analgesic Research
The compound is being investigated for its potential in developing new anti-inflammatory and analgesic medications. Its structure allows it to interact with biological pathways involved in pain and inflammation, offering alternatives to traditional treatments that may have undesirable side effects .
Enzyme Inhibition Studies
Research into enzyme inhibition has revealed that this compound can serve as a lead molecule for drug discovery, particularly in conditions related to metabolic disorders. Understanding its interaction with specific enzymes may lead to breakthroughs in treating diseases such as diabetes and obesity .
Material Science
Synthesis of Advanced Materials
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is also applied in material science, particularly in the development of coatings and polymers. Its thermal stability and chemical resistance make it suitable for applications requiring durable materials that can withstand harsh environments .
Biochemistry
Metabolic Pathway Research
In biochemistry, the compound is used to study metabolic pathways and enzyme functions. By inhibiting specific enzymes, researchers can better understand the biochemical processes underlying various diseases, leading to enhanced therapeutic strategies .
Environmental Science
Eco-friendly Pesticides
The compound's role in developing eco-friendly pesticides is noteworthy. It targets specific pests while preserving beneficial organisms, addressing sustainability challenges in agriculture. This aligns with global efforts to reduce chemical inputs in farming practices and promote biodiversity .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Agricultural Chemistry | Herbicides | Effective weed control with minimal environmental impact |
| Fungicides | Protects crops from fungal diseases | |
| Pharmaceutical Development | Anti-inflammatory drugs | Potential alternatives with fewer side effects |
| Enzyme inhibition research | Insights into metabolic disorders | |
| Material Science | Advanced materials synthesis | Coatings and polymers with enhanced durability |
| Biochemistry | Metabolic pathway studies | Understanding biochemical processes |
| Environmental Science | Eco-friendly pesticides | Targeted pest control without harming beneficial species |
Mechanism of Action
The mechanism of action of 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, highlighting structural variations and their implications:
Structural and Functional Differences
Substituent Position Effects :
- The position of the -CF₃ group significantly impacts reactivity. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (methyl at position 1, -CF₃ at 5) has a higher melting point (203°C) compared to the positional isomer 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid , though data on the latter’s exact melting point is sparse .
- Aryl-substituted derivatives (e.g., 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ) exhibit increased steric bulk, which can enhance binding to biological targets like enzymes or receptors .
Functional Group Modifications: Replacing the carboxylic acid with an ester (e.g., ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) reduces acidity and improves membrane permeability, as seen in prodrug designs . Amide derivatives (e.g., N-[4-(diethylamino)phenyl]-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) are often synthesized for enhanced pharmacological activity, leveraging the amine group for hydrogen bonding .
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2–3) enhances water solubility, while the -CF₃ group (logP ~1.5–2.0) balances lipophilicity for membrane penetration .
- Thermal Stability : Higher melting points in methyl- and -CF₃-substituted pyrazoles (e.g., 203°C for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ) suggest robust crystalline packing .
Biological Activity
5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 119083-00-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₅F₃N₂O₂
- Molecular Weight : 194.11 g/mol
- IUPAC Name : 5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Anticancer Properties
Research indicates that pyrazole derivatives, including 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer proliferation and survival.
- Mechanisms of Action :
- Inhibition of cell proliferation in various cancer cell lines (e.g., lung, breast, and colorectal cancers).
- Induction of apoptosis through modulation of apoptotic pathways.
A study highlighted the efficacy of pyrazole derivatives against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), demonstrating a notable reduction in cell viability at specific concentrations .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Key Findings :
- Compounds similar to 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac.
- Selective COX-2 inhibition has been observed, suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Study on Antituberculosis Activity
A recent investigation into the structure-based design of new anti-tuberculosis agents included analogs of pyrazole derivatives. The study revealed that certain modifications to the pyrazole scaffold enhanced activity against Mycobacterium tuberculosis, indicating the potential for developing new treatments for resistant strains .
Safety Profile
While the biological activities are promising, safety evaluations indicate that 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is harmful if ingested and can cause skin irritation. These factors must be considered during further development and application .
Research Findings Summary Table
Q & A
Q. Optimization Table :
Which spectroscopic and crystallographic techniques confirm the structure of this compound?
Basic Question
Key methods include:
- IR Spectroscopy : Identifies carboxyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbon shifts .
- X-ray Crystallography : Resolves bond lengths (C=O: ~1.21 Å) and dihedral angles to confirm planarity .
How can computational chemistry optimize reaction pathways or predict electronic properties?
Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:
Q. Example SAR Table :
| Derivative (R-group) | COX-2 IC₅₀ (µM) | Solubility (mg/mL) | logP |
|---|---|---|---|
| –CF₃ (Parent Compound) | 0.8 | 1.2 | 2.5 |
| –Cl | 1.5 | 0.9 | 3.0 |
| –SO₂CH₃ | 0.6 | 0.5 | 2.8 |
How can conflicting synthetic yields or purity data be resolved?
Advanced Question
Root-Cause Analysis :
- Reagent Purity : Ensure anhydrous conditions for trifluoromethylation to avoid side reactions .
- Catalyst Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) to improve cross-coupling efficiency in bromo-trifluoromethyl routes .
- Chromatographic Purification : Employ reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) to isolate high-purity fractions .
Q. Contradiction Resolution Workflow :
Replicate reported conditions.
Characterize byproducts via LC-MS.
Adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
